N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Overview
Description
N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound belonging to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazol-2-yl scaffold have been shown to inhibit the growth of certain cell lines . Another compound with a similar scaffold was tested for its inhibitory effect on the IL-6/JAK/STAT3 pathway .
Mode of Action
Similar compounds have been shown to inhibit the growth of certain cell lines , suggesting a potential cytotoxic effect. Another compound with a similar scaffold was found to inhibit the IL-6/JAK/STAT3 pathway , which plays a crucial role in cell proliferation and survival.
Result of Action
Similar compounds have been shown to inhibit the growth of certain cell lines , suggesting a potential cytotoxic effect.
Preparation Methods
The synthesis of N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves several steps. One common synthetic route starts with the reaction of cycloheptylamine with 2-bromoacetic acid to form N-cycloheptyl-2-bromoacetamide. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with various nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Comparison with Similar Compounds
N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives, such as:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties, this compound is structurally similar but lacks the cycloheptyl and acetamide groups.
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4: This compound contains an oxadiazole ring instead of a thiadiazole ring, leading to different chemical properties and biological activities.
2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide: This compound has a similar thiadiazole ring but different substituents, resulting in unique biological activities.
This compound stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS2/c1-9-14-15-12(18-9)17-8-11(16)13-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCOARWFHXTGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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